Cas no 219741-32-9 (4-Isopropylbenzenesulfonohydrazide)
4-Isopropylbenzenesulfonohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-(propan-2-yl)benzenesulfonohydrazide
- MFCD01004370
- 4-isopropylbenzenesulfonohydrazide
- Benzenesulfonic acid, 4-(1-methylethyl)-, hydrazide
- CS-0318296
- BBL017370
- 4-propan-2-ylbenzenesulfonohydrazide
- VS-06098
- ALBB-002770
- H22324
- SCHEMBL419284
- STK445025
- 4-(propan-2-yl)benzene-1-sulfonohydrazide
- AKOS000305592
- 219741-32-9
- 4-Isopropylbenzenesulfonohydrazide
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- MDL: MFCD01004370
- Inchi: 1S/C9H14N2O2S/c1-7(2)8-3-5-9(6-4-8)14(12,13)11-10/h3-7,11H,10H2,1-2H3
- InChI Key: QGSCQEKKWZLTLR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(C)C)(NN)(=O)=O
Computed Properties
- Exact Mass: 214.07759887Da
- Monoisotopic Mass: 214.07759887Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 80.6Ų
4-Isopropylbenzenesulfonohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A631154-1g |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 97% | 1g |
$267.00 | 2022-05-10 | |
| TRC | I247510-250mg |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | I247510-500mg |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | I247510-1000mg |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB380399-500 mg |
4-(Propan-2-yl)benzenesulfonohydrazide |
219741-32-9 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB380399-1 g |
4-(Propan-2-yl)benzenesulfonohydrazide |
219741-32-9 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB380399-5 g |
4-(Propan-2-yl)benzenesulfonohydrazide |
219741-32-9 | 5g |
€907.00 | 2023-04-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388966-250mg |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 97% | 250mg |
¥1296.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388966-1g |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 97% | 1g |
¥3024.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388966-5g |
4-Isopropylbenzenesulfonohydrazide |
219741-32-9 | 97% | 5g |
¥10080.00 | 2023-11-21 |
4-Isopropylbenzenesulfonohydrazide Suppliers
4-Isopropylbenzenesulfonohydrazide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-Isopropylbenzenesulfonohydrazide
Professional Introduction to 4-Isopropylbenzenesulfonohydrazide (CAS No. 219741-32-9)
4-Isopropylbenzenesulfonohydrazide, a compound with the chemical formula C10H14N2O2S and the CAS number 219741-32-9, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonohydrazides, which are known for their diverse applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The presence of both an isopropyl group and a sulfonohydrazide moiety makes this compound a versatile intermediate in the creation of more complex pharmacological agents.
The structure of 4-Isopropylbenzenesulfonohydrazide features a benzene ring substituted with an isopropyl group at the para position relative to a sulfonohydrazide functional group. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block for designing novel therapeutic compounds. The sulfonohydrazide group is particularly interesting as it can participate in various chemical reactions, including condensation reactions with carbonyl compounds to form hydrazones, which are frequently used in drug development.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Among these efforts, 4-Isopropylbenzenesulfonohydrazide has emerged as a compound of interest due to its potential applications in the synthesis of drugs targeting various diseases. For instance, studies have explored its utility in creating inhibitors for enzymes involved in inflammatory pathways, suggesting its role as a precursor for anti-inflammatory medications.
The pharmaceutical applications of 4-Isopropylbenzenesulfonohydrazide are multifaceted. Researchers have investigated its incorporation into molecules designed to interact with specific biological targets, such as kinases and proteases. These interactions are crucial for modulating cellular processes that are dysregulated in diseases like cancer and autoimmune disorders. The compound's ability to serve as a scaffold for drug design is further highlighted by its versatility in forming various derivatives through functional group transformations.
One of the most compelling aspects of 4-Isopropylbenzenesulfonohydrazide is its role in the development of novel antimicrobial agents. With the increasing prevalence of antibiotic-resistant bacteria, there is a critical need for new drugs that can overcome existing resistance mechanisms. The sulfonohydrazide moiety has shown promise in disrupting bacterial cell wall synthesis and metabolic pathways, making it an attractive component in the design of next-generation antibiotics.
The synthesis of 4-Isopropylbenzenesulfonohydrazide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the preparation of 4-isopropylbenzenesulfonyl chloride, which is then reacted with hydrazine hydrate to form the desired sulfonohydrazide derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's potential.
In addition to its pharmaceutical applications, 4-Isopropylbenzenesulfonohydrazide has found utility in other areas of chemical research. For example, it serves as an intermediate in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. These complexes exhibit unique optical properties that make them valuable in industrial applications ranging from textiles to electronics.
The biological activity of 4-Isopropylbenzenesulfonohydrazide has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors implicated in human diseases. Notably, research has shown that derivatives of this compound can modulate signaling pathways associated with neurodegenerative disorders, offering hope for new therapeutic strategies.
The future directions for research on 4-Isopropylbenzenesulfonohydrazide are promising. Ongoing studies aim to optimize synthetic routes for higher yields and sustainability, as well as explore new derivatives with enhanced biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications.
In conclusion, 4-Isopropylbenzenesulfonohydrazide (CAS No. 219741-32-9) is a versatile compound with significant potential in pharmaceutical research and beyond. Its unique structure and reactivity make it a valuable intermediate for drug development, particularly in addressing unmet medical needs such as antibiotic resistance and neurodegenerative diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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